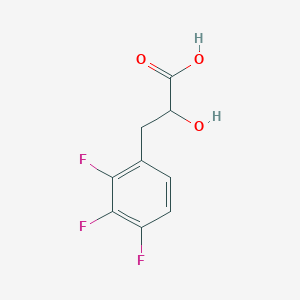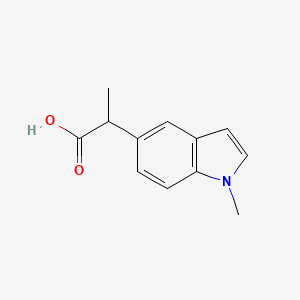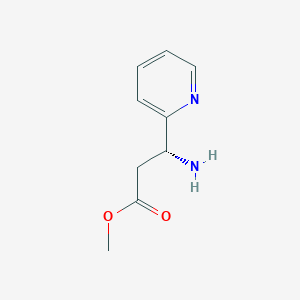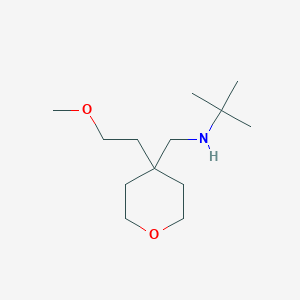![molecular formula C14H17F2NO5 B13562823 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenoxy moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Propanoic Acid Backbone: The Boc-protected amine is then reacted with a suitable halogenated propanoic acid derivative to form the desired propanoic acid backbone.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced through a nucleophilic substitution reaction using a difluorophenol derivative and a suitable leaving group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.
Comparación Con Compuestos Similares
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid can be compared with other Boc-protected amino acids and difluorophenoxy derivatives. Similar compounds include:
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: This compound has a methoxyphenyl group instead of a difluorophenoxy group.
3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: This compound has an oxane ring instead of a propanoic acid backbone.
Boc-Dap-OH: This compound is a Boc-protected derivative of diaminopropionic acid.
The uniqueness of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17F2NO5 |
|---|---|
Peso molecular |
317.28 g/mol |
Nombre IUPAC |
2-(2,3-difluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(20)17-7-10(12(18)19)21-9-6-4-5-8(15)11(9)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
UPHAQNDJXDYJBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C(=O)O)OC1=C(C(=CC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)





![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
